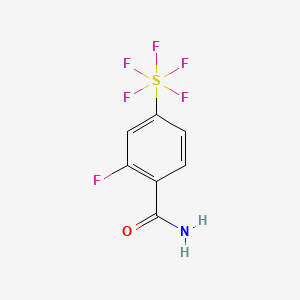

2-Fluoro-4-(pentafluorosulfur)benzamide

CAS No.: 1240257-30-0

Cat. No.: VC2699664

Molecular Formula: C7H5F6NOS

Molecular Weight: 265.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240257-30-0 |

|---|---|

| Molecular Formula | C7H5F6NOS |

| Molecular Weight | 265.18 g/mol |

| IUPAC Name | 2-fluoro-4-(pentafluoro-λ6-sulfanyl)benzamide |

| Standard InChI | InChI=1S/C7H5F6NOS/c8-6-3-4(16(9,10,11,12)13)1-2-5(6)7(14)15/h1-3H,(H2,14,15) |

| Standard InChI Key | MTZCPRZWWLINPA-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)C(=O)N |

| Canonical SMILES | C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)C(=O)N |

Introduction

2-Fluoro-4-(pentafluorosulfur)benzamide is a benzamide derivative containing a fluorine atom at the ortho position (C-2) and a pentafluorosulfanyl group at the para position (C-4) relative to the carboxamide functionality. The compound belongs to the broader class of organofluorine compounds, specifically those containing the distinctive pentafluorosulfanyl (SF5) functional group. This compound has been assigned the Chemical Abstracts Service (CAS) registry number 1240257-30-0, providing a unique identifier for scientific reference .

The presence of both the SF5 group and the additional fluorine atom creates a highly fluorinated structure with interesting electronic properties. The SF5 group is known for its strong electron-withdrawing characteristics, high electronegativity, and significant lipophilicity. These properties make compounds containing this functional group increasingly relevant in various research fields including medicinal chemistry, materials science, and agrochemical development.

Historical Context of Pentafluorosulfanyl Chemistry

The development of pentafluorosulfanyl chemistry represents an important branch of organofluorine chemistry. Historically, the SF5 group has been less explored compared to other fluorinated functional groups such as trifluoromethyl (CF3) due to challenges in synthesis and handling of SF5-containing reagents . The primary synthetic reagents for introducing the SF5 group were traditionally SF5Cl and SF5Br, which were difficult to synthesize, cost-prohibitive, and required specialized equipment like vacuum lines for safe handling .

In recent years, significant advancements in synthetic methodologies have made SF5-containing compounds more accessible to researchers. This accessibility has led to increased interest in compounds like 2-Fluoro-4-(pentafluorosulfur)benzamide as potential building blocks for more complex molecules with valuable applications.

Structural Characteristics and Chemical Properties

Molecular Structure and Composition

2-Fluoro-4-(pentafluorosulfur)benzamide has the molecular formula C7H5F6NOS with a calculated molecular weight of 265.18 g/mol . The compound features a benzene ring substituted with three functional groups: a fluorine atom at the C-2 position, a pentafluorosulfanyl group at the C-4 position, and a carboxamide group (-CONH2).

The pentafluorosulfanyl group is known to impart significant lipophilicity to molecules, often exceeding that provided by the trifluoromethyl group. Compounds containing the SF5 moiety typically exhibit high thermal and chemical stability, making them attractive for various applications requiring robust molecular structures.

Electronic Properties and Reactivity

The electronic properties of 2-Fluoro-4-(pentafluorosulfur)benzamide are significantly influenced by its fluorinated substituents. The SF5 group is known for its strong electron-withdrawing nature, with Hammett values that often exceed those of the trifluoromethyl (CF3) group . This electronic effect influences the reactivity of the benzene ring, potentially making it more susceptible to nucleophilic aromatic substitution reactions while reducing its reactivity toward electrophilic aromatic substitution.

The presence of the fluorine atom at the ortho position further contributes to the electronic deactivation of the aromatic ring. Additionally, the carboxamide group provides opportunities for hydrogen bonding interactions, which may influence the compound's solubility profile and interactions with biological systems.

Spectroscopic Characterization

Structural Identifiers and Notations

Various chemical notations have been developed to represent the structure of 2-Fluoro-4-(pentafluorosulfur)benzamide, facilitating its identification in chemical databases and literature:

Table 2. Structural Identifiers for 2-Fluoro-4-(pentafluorosulfur)benzamide

These structural identifiers are essential for unambiguous identification of the compound in chemical databases and scientific communications. The InChI (International Chemical Identifier) and its compressed form, the InChIKey, provide a standardized method for representing the chemical structure in a machine-readable format.

Spectroscopic Profile

While comprehensive spectroscopic data specifically for 2-Fluoro-4-(pentafluorosulfur)benzamide is limited in the available literature, certain spectral characteristics can be anticipated based on its structural features and data from similar compounds:

The NMR spectroscopic profile would be expected to show distinctive patterns. In 19F NMR, the pentafluorosulfanyl group typically displays a characteristic pattern with the axial fluorine appearing as a quintet due to coupling with the four equatorial fluorine atoms, while the equatorial fluorines appear as a doublet due to coupling with the axial fluorine. The ortho-fluorine would produce a separate signal.

The IR spectrum would likely feature characteristic bands for the amide functionality (including N-H stretching, C=O stretching, and N-H bending), as well as distinctive bands associated with the C-F and S-F bonds.

Mass spectrometry would be expected to show a molecular ion peak at m/z 265, corresponding to the molecular weight, along with fragmentation patterns characteristic of the loss of fluorine atoms and other structural components.

Synthesis Methods and Challenges

General Approaches to Pentafluorosulfanyl Compounds

The synthesis of pentafluorosulfanyl-containing aromatic compounds like 2-Fluoro-4-(pentafluorosulfur)benzamide has historically presented significant challenges due to the limited availability and handling difficulties of SF5-transfer reagents. Traditional methods relied on SF5Cl and SF5Br, which required specialized equipment and posed safety concerns .

More recent developments have led to improved methods for synthesizing pentafluorosulfanyl-containing benzenes, which has expanded the accessibility of these compounds. A significant breakthrough came in 2009 with the patenting of an improved technique for synthesizing SF5-containing benzenes, which has facilitated the inclusion of the SF5 group in a greater number of molecules .

Synthetic Challenges

The synthesis of pentafluorosulfanyl-containing compounds like 2-Fluoro-4-(pentafluorosulfur)benzamide faces several challenges:

-

The historically limited availability and high cost of SF5-transfer reagents

-

The need for specialized equipment for handling volatile and reactive fluorinating agents

-

Achieving regioselectivity when introducing multiple functional groups

-

Potential incompatibility of certain functional groups with harsh fluorination conditions

Recent advances in pentafluorosulfanyl chemistry have begun to address some of these challenges, making compounds like 2-Fluoro-4-(pentafluorosulfur)benzamide more accessible for research purposes. The development of safer, more convenient, and cost-effective synthetic methods represents an ongoing area of research in organofluorine chemistry .

Current Research Trends and Future Directions

Recent Advances in Pentafluorosulfanyl Chemistry

Recent years have seen significant advancements in the chemistry of pentafluorosulfanyl compounds, driven by improved synthetic methodologies and growing recognition of their unique properties. The development of more accessible routes to SF5-containing compounds has expanded the scope of research in this area .

One notable area of progress has been the development of pentafluorosulfanyldifluoroacetic acid and related compounds, which can serve as useful intermediates for introducing the SF5 group into more complex molecular structures . These advances have broadened the synthetic toolkit available to chemists working with SF5-containing compounds.

Challenges and Opportunities

Despite recent progress, several challenges remain in the field of pentafluorosulfanyl chemistry:

-

The continued need for more efficient, scalable, and economical synthetic methods

-

Limited understanding of the full scope of reactivity for compounds containing the SF5 group

-

Expanding the application domains for SF5-containing compounds beyond current areas of focus

These challenges present opportunities for future research, including the development of new catalytic methods for introducing the SF5 group, exploration of novel applications leveraging the unique properties of SF5-containing compounds, and more detailed structure-property relationship studies.

Future Research Directions

Future research involving 2-Fluoro-4-(pentafluorosulfur)benzamide and related compounds may focus on several promising directions:

-

Development of more efficient synthetic routes with improved regioselectivity

-

Detailed investigation of structure-property relationships to guide applications

-

Exploration of biological activities and potential pharmaceutical applications

-

Application in materials science, particularly in areas requiring high thermal stability and unique electronic properties

-

Use as building blocks for more complex functional molecules

As synthetic methods continue to improve and interest in pentafluorosulfanyl chemistry grows, compounds like 2-Fluoro-4-(pentafluorosulfur)benzamide are likely to play an increasingly important role in both fundamental research and applied sciences.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume